4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide
Description
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by a 1,2-thiazinane ring (sulfone form) and a 3-methoxytetrahydrothiophene methyl substituent. This compound belongs to a class of molecules where sulfonamide groups are linked to heterocyclic moieties, often associated with diverse pharmacological activities such as enzyme inhibition or antimicrobial effects.
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-[(3-methoxythiolan-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S3/c1-23-16(8-10-24-13-16)12-17-26(21,22)15-6-4-14(5-7-15)18-9-2-3-11-25(18,19)20/h4-7,17H,2-3,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNOSOHCRIGJSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNS(=O)(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide is a sulfonamide compound with potential therapeutic applications. This article explores its biological activities, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C17H22N2O5S3
- Molecular Weight : 430.6 g/mol
- CAS Number : 1421532-84-4
Sulfonamides generally function by inhibiting bacterial dihydropteroate synthase, which is essential for folate synthesis in bacteria. The specific structural features of this compound may enhance its selectivity and potency against certain pathogens.
Antimicrobial Properties
Research indicates that sulfonamides exhibit broad-spectrum antimicrobial activity. In vitro studies have demonstrated that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Antiparasitic Activity
The compound has shown promise in targeting parasitic infections such as visceral leishmaniasis. A study reported that it significantly reduced parasite load in infected macrophages in vitro, indicating potential for treating leishmaniasis effectively .
Case Study 1: Antimicrobial Effectiveness
In a comparative study involving multiple sulfonamide derivatives, this compound was found to outperform traditional sulfonamides against resistant strains of Staphylococcus aureus. The study highlighted its efficacy in reducing biofilm formation, a critical factor in chronic infections .
Case Study 2: Leishmaniasis Treatment
A preclinical trial evaluated the efficacy of this compound in treating murine models of visceral leishmaniasis. Results demonstrated a significant decrease in liver and spleen parasite burden compared to control groups receiving standard treatments. The mechanism appears to involve modulation of host immune responses alongside direct antiparasitic effects .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of thiazine derivatives, including this compound, as anticancer agents . Research indicates that compounds with similar structures exhibit significant cytotoxic activities against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance, the incorporation of a thiazine moiety has been shown to enhance the selectivity and potency against these cell lines, suggesting that further modifications could yield even more effective anticancer agents .
Case Study: Cytotoxic Activity
A study evaluated several sulfonamide derivatives for their cytotoxic properties. The results demonstrated that modifications to the thiazine ring significantly impacted the compounds' efficacy against cancer cell lines. The most active derivatives exhibited IC50 values in the low micromolar range, indicating strong potential for therapeutic use in oncology .
Antimicrobial Properties
In addition to anticancer applications, compounds similar to 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide have been investigated for their antimicrobial activities . The sulfonamide group is well-known for its ability to inhibit bacterial growth by targeting essential enzymes involved in folate synthesis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to both the thiazine and sulfonamide portions can lead to enhanced biological activity. For example:
| Modification Type | Effect on Activity |
|---|---|
| Thiazine ring substitution | Increased cytotoxicity against cancer cells |
| Alteration of sulfonamide group | Enhanced antibacterial properties |
Comparison with Similar Compounds
Key Observations :
Physicochemical Data:
Key Observations :
Key Observations :
Q & A
Q. Optimization Strategies :
-
Use Design of Experiments (DOE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, a fractional factorial design can identify critical parameters affecting yield .
-
Monitor reaction progress with HPLC (High-Performance Liquid Chromatography) to ensure intermediates are consumed .
-
Example Table :
Parameter Range Tested Optimal Condition Temperature 60–100°C 80°C Solvent DMF, THF, DCM THF Reaction Time 12–48 hours 24 hours
Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Basic Research Question
Methodological Answer:
- Purity Analysis :
- Structural Confirmation :
How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this sulfonamide derivative?
Advanced Research Question
Methodological Answer:
DFT studies (e.g., using Gaussian 16 or ORCA) provide insights into:
- Electron Distribution : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfonamide group may act as an electron-withdrawing moiety, stabilizing the LUMO .
- Reactivity : Calculate Fukui indices to identify atoms prone to electrophilic attack (e.g., sulfur in the thiazinane ring).
- Solvent Effects : Use the Polarizable Continuum Model (PCM) to simulate solvation in DMSO or water, correlating with experimental solubility .
Q. Example DFT Workflow :
Geometry optimization at B3LYP/6-31G(d).
Frequency analysis to confirm no imaginary frequencies.
Single-point energy calculation with a larger basis set (e.g., 6-311++G(d,p)).
How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Advanced Research Question
Methodological Answer:
Contradictions often arise from variations in assay conditions or compound purity. Address them by:
Standardize Assay Protocols :
- Use identical cell lines (e.g., HEK293 for kinase inhibition) and control compounds.
- Validate purity with orthogonal methods (HPLC + HRMS) to exclude impurities as confounding factors .
Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies in triplicate to ensure reproducibility.
Computational Cross-Validation : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC₅₀ values to identify binding mode discrepancies .
What strategies improve the aqueous solubility of this compound for in vitro assays without altering its bioactivity?
Methodological Answer:
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or polyethylene glycol (PEG) chains) on the tetrahydrothiophen moiety while retaining the sulfonamide pharmacophore .
- Formulation Approaches :
- Solubility Screening : Conduct a solvent matrix study (e.g., PBS, HEPES, simulated gastric fluid) to identify optimal conditions .
How can researchers design experiments to investigate the hydrolytic stability of this compound under physiological conditions?
Advanced Research Question
Methodological Answer:
Accelerated Stability Testing :
- Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours.
- Analyze degradation products via LC-MS to identify hydrolysis sites (e.g., sulfonamide bond cleavage) .
Kinetic Analysis :
- Calculate degradation rate constants (k) using first-order kinetics.
- Plot Arrhenius curves to extrapolate shelf-life at room temperature .
Q. Example Stability Data :
| pH | Temperature | Half-Life (t₁/₂) | Major Degradant |
|---|---|---|---|
| 7.4 | 37°C | 48 hours | Benzenesulfonic acid |
What computational tools are recommended for elucidating the structure-activity relationship (SAR) of analogs of this compound?
Advanced Research Question
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to simulate ligand-receptor interactions over 100 ns trajectories, focusing on hydrogen bonds with target proteins .
- QSAR Modeling : Develop a quantitative SAR model with descriptors like logP, polar surface area, and molar refractivity. Validate with leave-one-out cross-validation .
- Pharmacophore Mapping : Identify critical features (e.g., sulfonamide SO₂ as a hydrogen bond acceptor) using Schrödinger’s Phase .
How should researchers address discrepancies in NMR spectral data between synthesized batches?
Methodological Answer:
- Batch-to-Batch Consistency :
- Ensure identical deuterated solvents (e.g., DMSO-d₆) and internal standards (TMS).
- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Impurity Profiling : Use LC-MS to detect trace impurities (e.g., unreacted starting materials) that may cause signal shifts .
- Temperature Calibration : Verify NMR probe temperature to exclude solvent freezing/evaporation artifacts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
